5-cyclopropyl-2H-tetrazole
Overview
Description
5-cyclopropyl-2H-tetrazole: is a heterocyclic compound with the molecular formula C4H6N4 and a molecular weight of 110.12 g/mol It is characterized by a tetrazole ring substituted with a cyclopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-cyclopropyl-2H-tetrazole typically involves the cycloaddition reaction of cyclopropyl nitrile with sodium azide. This reaction is catalyzed by zinc salts in an aqueous medium . The general reaction scheme is as follows:
Cyclopropyl nitrile+Sodium azide→this compound
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-cyclopropyl-2H-tetrazole can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of cyclopropyl tetrazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-cyclopropyl-2H-tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology:
In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. This property makes it useful in the design of enzyme inhibitors and receptor antagonists .
Medicine:
The compound is explored for its potential therapeutic applications, including its use in the development of antifungal and antibacterial agents. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 5-phenyl-2H-tetrazole
- 5-methyl-2H-tetrazole
- 5-ethyl-2H-tetrazole
Comparison:
5-cyclopropyl-2H-tetrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other substituted tetrazoles. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-cyclopropyl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBXHCJYIMCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314330 | |
Record name | 5-cyclopropyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27943-07-3 | |
Record name | 27943-07-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-cyclopropyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CYCLOPROPYL-2H-TETRAAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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